Functional Activity in AlphaScreen Assay: 6-(Methylamino) Substituent Confers Unique Activity Among Aminopyridine Analogs
In a head-to-head SAR comparison of aminopyridine analogs (compounds 13-19) using an AlphaScreen assay, the 6-(methylamino)pyridin-3-yl methanol scaffold exhibited measurable activity at 10 µM. In contrast, the 6-amino analog (compound 13), 6-dimethylamino analog (compound 14), and 6-methoxy analog (compound 15) showed no effect (NE) at 10 µM or even at 20 µM [1].
| Evidence Dimension | AlphaScreen assay activity at 10 µM |
|---|---|
| Target Compound Data | Measurable activity (specific IC50 not disclosed in excerpt) |
| Comparator Or Baseline | 6-Amino analog (13): NE at 10 µM; 6-Dimethylamino analog (14): NE at 20 µM; 6-Methoxy analog (15): NE at 10 µM |
| Quantified Difference | Qualitative difference: active vs. no effect (NE) |
| Conditions | AlphaScreen assay; concentration 10 µM (or 20 µM as noted) |
Why This Matters
This functional selectivity at the 6-position demonstrates that the N-methyl group is essential for maintaining biological activity, directly impacting procurement decisions for kinase inhibitor SAR campaigns.
- [1] PMC7936271. (2021). Table 2: Structures and activities of aminopyridine analogs 13 to 19. PNAS, 118(9), e2021102118. View Source
